Cas no 391229-72-4 (5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamide)

5-Bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a naphthothiazole core linked to a brominated thiophene carboxamide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The bromo-substitution enhances reactivity for further functionalization, while the fused aromatic system contributes to stability and conjugation. Its well-defined molecular architecture is advantageous for applications in drug discovery, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The compound's purity and synthetic reproducibility ensure consistent performance in experimental settings. Researchers may leverage its structural features for developing novel therapeutics or optoelectronic materials.
5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamide structure
391229-72-4 structure
商品名:5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamide
CAS番号:391229-72-4
MF:C16H11BrN2OS2
メガワット:391.305340051651
CID:6086317
PubChem ID:4199688

5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamide
    • 5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, 5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-
    • 391229-72-4
    • 5-bromo-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
    • AKOS024575061
    • F0214-0116
    • 5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
    • インチ: 1S/C16H11BrN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-14-10-4-2-1-3-9(10)5-6-11(14)22-16/h1-4,7-8H,5-6H2,(H,18,19,20)
    • InChIKey: CMZAIUNPUAUUJK-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=NC3C4=C(C=CC=C4)CCC=3S2)=O)SC(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 389.94962g/mol
  • どういたいしつりょう: 389.94962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 438
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 98.5Ų

じっけんとくせい

  • 密度みつど: 1.677±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 5.47±0.20(Predicted)

5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0214-0116-15mg
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0214-0116-50mg
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0214-0116-5μmol
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0214-0116-10μmol
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0214-0116-2μmol
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0214-0116-20μmol
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0214-0116-1mg
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0214-0116-75mg
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0214-0116-2mg
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0214-0116-25mg
5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
391229-72-4 90%+
25mg
$109.0 2023-05-17

5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamide 関連文献

5-bromo-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}thiophene-2-carboxamideに関する追加情報

Comprehensive Overview of 5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide (CAS No. 391229-72-4)

The compound 5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide (CAS No. 391229-72-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This heterocyclic compound features a unique fusion of naphthothiazole and thiophene moieties, making it a valuable scaffold for drug discovery and optoelectronic applications. Researchers are particularly interested in its potential as a kinase inhibitor or fluorescent probe, aligning with current trends in targeted cancer therapies and bioimaging technologies.

In recent years, the scientific community has shown growing interest in heterocyclic compounds like 391229-72-4, especially those containing thiazole and thiophene rings. These structural motifs are frequently searched in academic databases, reflecting their importance in developing new pharmaceutical intermediates and organic semiconductors. The bromine substituent at the 5-position of the thiophene ring enhances the compound's reactivity for further functionalization, a feature that organic chemists often seek in cross-coupling reactions and palladium-catalyzed transformations.

The molecular architecture of 5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide offers excellent π-conjugation, which explains its potential applications in organic electronics. This property aligns with the increasing demand for novel OLED materials and organic photovoltaics, topics that consistently trend in materials science literature. The extended aromatic system formed by the naphtho[1,2-d]thiazole core contributes to the compound's thermal stability and charge transport properties, making it relevant for researchers working on flexible electronics and wearable sensors.

From a medicinal chemistry perspective, the carboxamide linkage in 391229-72-4 is particularly noteworthy. This functional group frequently appears in drug-like molecules due to its ability to form hydrogen bonds with biological targets. Recent patent literature reveals growing interest in similar structures for neurodegenerative disease research and anti-inflammatory agents, addressing two of the most pressing healthcare challenges today. The compound's molecular weight (382.27 g/mol) and lipophilicity parameters suggest good blood-brain barrier permeability, a hot topic in CNS drug development forums.

Synthetic approaches to 5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide typically involve amide coupling between 5-bromothiophene-2-carboxylic acid and 2-amino-naphtho[1,2-d]thiazole derivatives. This methodology aligns with current green chemistry initiatives, as researchers increasingly search for atom-economical and catalyst-free amidation techniques. The bromine atom serves as an excellent handle for further Sonogashira or Suzuki couplings, making this compound a versatile building block for library synthesis in drug discovery programs.

Analytical characterization of CAS 391229-72-4 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, which remain among the most searched analytical methods in chemical databases. The compound's chromatographic purity and structural elucidation are critical quality parameters, especially for researchers investigating its potential as a biological probe or material precursor. Recent publications suggest that derivatives of this scaffold exhibit interesting photophysical properties, including solvatochromism, a phenomenon widely studied for sensor applications.

In the context of intellectual property landscape, 391229-72-4 and its analogs appear in several patents related to kinase inhibition and organic light-emitting diodes. This dual applicability makes the compound particularly valuable in interdisciplinary research. The scientific community's interest is evidenced by the rising number of publications containing the keywords "naphthothiazole derivatives" and "thiophene carboxamides" in major chemistry databases, reflecting its relevance to both drug discovery and material science innovations.

Environmental and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of 5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide are subjects of ongoing research, addressing the pharmaceutical industry's growing focus on green chemistry and sustainable drug development. Computational studies predict moderate aqueous solubility and acceptable metabolic stability, parameters frequently queried by medicinal chemists optimizing lead compounds. These characteristics position the molecule as a promising candidate for further structure-activity relationship studies in various therapeutic areas.

The commercial availability of CAS 391229-72-4 through specialty chemical suppliers has facilitated its investigation across multiple disciplines. Current market trends show increasing demand for such high-value intermediates, particularly in regions with strong pharmaceutical and electronics manufacturing sectors. Suppliers often highlight the compound's batch-to-batch consistency and scalable synthesis as key selling points, addressing industrial researchers' need for reliable chemical building blocks.

Future research directions for 5-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide may explore its potential in theranostic applications (combining therapy and diagnosis), a rapidly growing field in precision medicine. The compound's modular structure allows for systematic modifications to tune its biological activity or optoelectronic properties, making it a versatile platform for innovation. As the scientific community continues to search for novel multifunctional materials and targeted therapies, this unique molecular scaffold will likely remain an important subject of investigation in both academic and industrial laboratories.

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